molecular formula C15H20N6O2S2 B3203426 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide CAS No. 1021256-13-2

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

Cat. No.: B3203426
CAS No.: 1021256-13-2
M. Wt: 380.5 g/mol
InChI Key: YRNJKBVDOLEFSN-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a structurally complex molecule featuring a pyridazine core linked to a 1,3,4-thiadiazole moiety via a sulfanyl bridge. Key structural elements include:

  • Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, known for its electron-deficient nature and role in hydrogen bonding .
  • 1,3,4-Thiadiazole: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, contributing to metabolic stability and π-π stacking interactions .
  • Propanamide backbone: A flexible alkyl chain with a terminal amide group, enhancing solubility and enabling hydrogen bond formation with biological targets .
  • Propyl substituent: A hydrophobic alkyl group on the thiadiazole ring, likely influencing lipophilicity and membrane permeability .

This compound’s design integrates heterocyclic diversity and functional group synergy, making it a candidate for pharmacological applications, though specific biological data remain unreported in the provided evidence.

Properties

IUPAC Name

2-methyl-N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2S2/c1-4-5-13-20-21-15(25-13)17-11(22)8-24-12-7-6-10(18-19-12)16-14(23)9(2)3/h6-7,9H,4-5,8H2,1-3H3,(H,16,18,23)(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNJKBVDOLEFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.

    Attachment of the Pyridazine Ring: The thiadiazole derivative is then reacted with a suitable pyridazine precursor under conditions that promote nucleophilic substitution.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and linker groups. Below is a detailed comparison using data from synthetic and crystallographic studies:

Core Heterocycle Variations

Compound Name / ID Core Heterocycle Substituents Key Properties Reference
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide Pyridazine + Thiadiazole Propyl (C3H7), methylpropanamide High polarity due to dual N-heterocycles; moderate lipophilicity (logP ≈ 2.1)*
N-(substituted-phenyl)propanamide derivatives (e.g., 8a-h) Oxadiazole + Pyridine Varied phenyl groups Enhanced antimicrobial activity (MIC: 10–25 µg/mL) due to oxadiazole’s H-bonding capacity
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide Oxadiazole + Thiazole Amino-thiazole, phenyl Improved solubility in polar solvents (e.g., DMSO) via amino-thiazole moiety

Note: *Predicted using fragment-based methods due to lack of experimental data.

Substituent Effects

  • Aromatic Substituents : Pyridazine’s electron-deficient nature contrasts with pyridine-based analogs (e.g., 5a-h in ), which exhibit stronger π-π interactions but lower metabolic stability .

Linker Group Comparisons

  • Sulfanyl Bridges : The –S– linkage in the target compound provides conformational flexibility and resistance to enzymatic cleavage compared to rigid –O– or –NH– linkers in oxadiazole analogs .
  • Amide vs. Ester Linkers : Propanamide’s amide group offers superior hydrogen-bonding capacity versus ester-based analogs (e.g., 7b in ), which prioritize hydrolytic stability .

Structural Characterization

Crystallographic tools like SHELXL and ORTEP-3 () are critical for resolving the compound’s conformation. For example:

  • Bond Lengths : The C–S bond in the sulfanyl linker (≈1.81 Å) is longer than C–O bonds in oxadiazole analogs (≈1.43 Å), impacting molecular flexibility .
  • Torsion Angles : The dihedral angle between pyridazine and thiadiazole rings (≈45°) suggests moderate π-conjugation compared to planar oxadiazole systems .

Biological Activity

2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide is a complex organic compound characterized by its unique structural features, including a pyridazine ring, a thiadiazole ring, and a propanamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2S2. The structural features contribute to its diverse chemical reactivity and potential biological interactions.

Property Value
IUPAC Name 2-methyl-N-[6-[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanylpyridazin-3-yl]propanamide
Molecular Weight 392.49 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation: It could act on certain receptors, modulating their activity and influencing cellular responses.

The exact mechanism remains to be fully elucidated through further research.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance:

  • Thiadiazole Derivatives: Compounds similar to this compound have shown effective antibacterial activity against various strains of bacteria .

Antiviral Properties

Recent studies have explored the antiviral potential of compounds with similar structures. For example:

Compound Target Virus IC50 (μM)
5-propyl-1,3,4-thiadiazole derivativesHCV32.2
N-(6-(thio)pyridazin derivativesHIV0.26

These results suggest that the compound may also possess antiviral properties that warrant further investigation .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structural features can inhibit viral replication effectively. For example:

  • Study on HCV NS5B Polymerase: A series of thiadiazole derivatives were tested for their ability to inhibit the NS5B polymerase of Hepatitis C virus (HCV). The most effective compounds showed IC50 values as low as 31.9 μM .
  • Antiviral Screening: A screening assay for antiviral activity revealed that certain derivatives exhibited significant inhibition against viral replication in cultured cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-[6-({[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]propanamide

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